Ethyl cis-5-octenoate
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Overview
Description
Ethyl cis-5-octenoate is an organic compound with the chemical formula C10H18O2. It is an ester formed from the reaction of ethanol and cis-5-octenoic acid. This compound is known for its fruity and sweet aroma, making it a valuable ingredient in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cis-5-octenoate can be synthesized through the esterification of cis-5-octenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-5-octenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: cis-5-octenoic acid.
Reduction: cis-5-octenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl cis-5-octenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl cis-5-octenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit the formation of persister cells in bacteria by regulating the antitoxin HipB . This mechanism highlights its potential use in combating persistent bacterial infections.
Comparison with Similar Compounds
Ethyl cis-5-octenoate can be compared with other similar compounds, such as:
Ethyl trans-2-octenoate: Similar in structure but with a trans configuration.
Ethyl cis-4-octenoate: Similar but with the double bond at a different position.
Ethyl eicosapentaenoate: A longer chain ester with multiple double bonds
Uniqueness
This compound is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and biological properties. Its fruity aroma and potential therapeutic applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (Z)-oct-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5- |
InChI Key |
CTLQABFCRGVNEH-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CCCC(=O)OCC |
Canonical SMILES |
CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
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